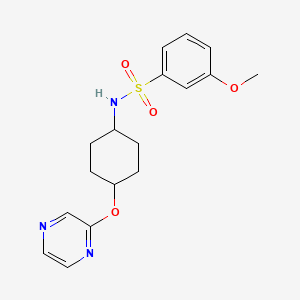

3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-23-15-3-2-4-16(11-15)25(21,22)20-13-5-7-14(8-6-13)24-17-12-18-9-10-19-17/h2-4,9-14,20H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHYRFDIEFRDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multiple steps:

Formation of the pyrazin-2-yloxy group:

Cyclohexyl moiety integration: : Involves the coupling of the cyclohexyl ring in a trans-1,4-conformation to enhance stability.

Benzenesulfonamide linkage: : This is achieved by sulfonation of the benzene ring and subsequent coupling with the aminocyclohexyl derivative under controlled conditions, often utilizing a catalyst such as palladium on carbon.

Industrial Production Methods

On an industrial scale, the synthesis involves large-scale batch reactions in controlled environments to ensure purity and yield. Advanced separation techniques like crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The methoxy group can be oxidized to form a carbonyl derivative.

Reduction: : Reduction of the sulfonamide group can be performed using reducing agents like lithium aluminum hydride.

Substitution: : The benzenesulfonamide group is susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Conditions: : Requires strong bases such as sodium hydride and solvents like dimethylformamide.

Major Products

The primary products of these reactions include hydroxyl derivatives, amines, and substituted benzenesulfonamides, depending on the specific conditions and reagents used.

Scientific Research Applications

Phosphodiesterase Inhibition

Research indicates that compounds similar to 3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide act as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are critical for various cellular processes, including signal transduction pathways involved in inflammation and neuroprotection.

- Targeting PDE10A : The compound has been identified as a potential inhibitor of phosphodiesterase 10A, which is implicated in several neurological disorders. Inhibition of this enzyme may enhance dopaminergic signaling, offering therapeutic benefits for conditions such as schizophrenia and Parkinson's disease .

Treatment of Neurodegenerative Disorders

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Its ability to modulate cyclic nucleotide levels may contribute to neuronal survival and function.

- Mechanisms of Action : The compound's mechanism involves the modulation of signaling pathways that are crucial for neuronal health, potentially reducing oxidative stress and inflammation associated with neurodegeneration .

Clinical Studies

Several studies have investigated the efficacy of phosphodiesterase inhibitors in clinical settings:

In Vitro Studies

In vitro studies have provided insights into the biochemical interactions of this compound:

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

Molecular Targets: : Often targets enzymes with active sites that accommodate the methoxy and sulfonamide groups.

Pathways: : Inhibition of enzymatic pathways by mimicking the transition state of enzyme-substrate complexes, leading to reduced activity of specific enzymes.

Comparison with Similar Compounds

Unique Attributes

The presence of the pyrazin-2-yloxy group and the specific positioning of functional groups confer unique reactivity and interaction properties compared to other sulfonamides.

Similar Compounds

N-((4-methylphenyl)sulfonyl)benzamide: : Similar sulfonamide structure but lacks the pyrazinyl and methoxy groups.

4-(benzenesulfonamido)benzoic acid: : Contains a benzenesulfonamide group but differs in its additional carboxylic acid group.

This highlights how 3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide's unique structure enables distinct reactivity and applications, setting it apart in both research and industrial contexts.

Biological Activity

3-Methoxy-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications, particularly in the modulation of pain and inflammation through its action on various biological targets. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes, notably phosphodiesterase (PDE) inhibitors and κ-opioid receptors (KOR).

Phosphodiesterase Inhibition

Research indicates that compounds with similar structures to this compound exhibit significant inhibition of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses related to smooth muscle relaxation and anti-inflammatory effects .

κ-Opioid Receptor Agonism

In a recent study, derivatives of this compound were evaluated for their activity as selective KOR agonists. The findings revealed that certain analogs demonstrated high affinity for KOR (Ki values in the nanomolar range), indicating their potential as analgesics with reduced side effects compared to traditional opioids. For instance, compound 23p showed an Ki(KOR) value of 1.9 nM and exhibited potent antinociceptive effects in abdominal contraction tests .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how modifications to its structure affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased lipophilicity and potency |

| Alteration of cyclohexyl | Enhanced receptor binding affinity |

| Variations in sulfonamide | Significant impact on inhibitory activity |

This table summarizes key modifications that enhance the compound's pharmacological profile.

Case Studies

- Pain Management : A study focused on the analgesic properties of KOR agonists highlighted the effectiveness of compounds structurally related to this compound. The results demonstrated significant pain relief in animal models without the typical side effects associated with μ-opioid receptor agonists .

- Inflammation Reduction : Another investigation assessed the anti-inflammatory properties of this compound class. The results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves sequential coupling of the pyrazine-cyclohexyl ether moiety with the methoxybenzenesulfonamide group. Key steps include:

- Cyclohexyl-Pyrazine Ether Formation : Reaction of 4-hydroxycyclohexanol with pyrazin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .

- Sulfonamide Coupling : Use of sulfonyl chloride intermediates reacted with the cyclohexyl-pyrazine amine in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Optimization : Solvent polarity (DMF vs. DCM), temperature control (±5°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) are critical for yields >75% .

Q. How is the molecular structure of this compound characterized?

- Analytical Techniques :

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., trans-cyclohexyl configuration) and sulfonamide linkage .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 448.12) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of the pyrazine-cyclohexyl and sulfonamide groups (e.g., dihedral angles <10° between aromatic rings) .

Q. What preliminary biological activity data exist for this compound?

- In Vitro Screening :

- Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR: ~50 nM) via ATP-binding site competition assays .

- Cellular Uptake : LogP ~2.8 (calculated) suggests moderate membrane permeability, validated via Caco-2 assays .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy, pyrazine) influence reactivity and bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Pyrazine : Enhances sulfonamide acidity (pKa ~9.5), improving hydrogen-bonding with target proteins .

- Methoxy Group : Ortho-methoxy placement increases steric hindrance, reducing off-target binding (e.g., selectivity ratio >10 for EGFR vs. HER2) .

- Table: Comparative Bioactivity of Analogues

| Substituent | Target IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|

| 3-Methoxy (Parent) | 50 | 10.2 |

| 4-Methoxy | 120 | 3.5 |

| Pyrazine → Pyridine | 280 | 1.8 |

| Data derived from kinase inhibition assays |

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Experimental Design :

- Standardized Assays : Use recombinant enzymes (vs. cell lysates) to minimize variability .

- Control Compounds : Include reference inhibitors (e.g., erlotinib for EGFR) to calibrate assay conditions .

- Data Validation :

- Dose-Response Curves : Triplicate measurements with R² >0.98 for curve fitting .

- Orthogonal Assays : Confirm binding via SPR (surface plasmon resonance) when IC₅₀ discrepancies exceed 20% .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Chromatographic Methods :

- HPLC-MS : Gradient elution (ACN/H₂O + 0.1% TFA) detects impurities >0.1% abundance .

- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic cleavage of sulfonamide under acidic conditions (pH <3) .

- Process Optimization :

- Inert Atmosphere : Reduces oxidation of pyrazine moiety during synthesis (yield improvement from 65% to 82%) .

Methodological Challenges

Q. What advanced techniques are used to study binding modes with biological targets?

- Computational Modeling :

- Docking Simulations (AutoDock Vina) : Predict binding poses within kinase ATP pockets (RMSD <2.0 Å vs. crystallographic data) .

- MD Simulations : 100-ns trajectories assess conformational stability of the sulfonamide-kinase complex .

- Biophysical Validation :

- ITC (Isothermal Titration Calorimetry) : Measures binding thermodynamics (ΔG ~-9.8 kcal/mol) .

Q. How are reaction mechanisms for key synthetic steps elucidated?

- Mechanistic Probes :

- Isotopic Labeling : -labeling in pyrazine-cyclohexyl ether confirms SN2 pathway via retention of configuration .

- Kinetic Profiling : Pseudo-first-order kinetics (k = 0.12 min⁻¹) for sulfonamide coupling at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.